Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
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Overview
Description
Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a quinoline core, which is a bicyclic structure consisting of a benzene ring fused to a pyridine ring, and a benzoate ester group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent like nitrobenzene.
Introduction of the Hydroxy and Methyl Groups: The hydroxy and methyl groups are introduced through selective functionalization reactions. For instance, methylation can be achieved using methyl iodide in the presence of a base.
Formation of the Benzoate Ester: The benzoate ester is formed by reacting the quinoline derivative with hexyl benzoate in the presence of a coupling agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate).
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the hexyl group can be replaced by other alkyl groups.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane at room temperature.
Reduction: Sodium borohydride in ethanol at room temperature.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products
Oxidation: Formation of quinoline-2,4-dione derivatives.
Reduction: Formation of quinoline-2,4-diol derivatives.
Substitution: Formation of various alkyl benzoate derivatives.
Scientific Research Applications
Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.
Industry: Used in the development of new materials with specific properties, such as UV-absorbing agents.
Mechanism of Action
The mechanism of action of Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate involves its interaction with various molecular targets:
Molecular Targets: It can interact with enzymes and receptors involved in inflammatory pathways, such as COX-2 (cyclooxygenase-2).
Pathways Involved: It may inhibit the synthesis of prostaglandins, which are mediators of inflammation and pain.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-{[(4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
- Methyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate
Uniqueness
Hexyl 2-{[(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinyl)carbonyl]amino}benzoate is unique due to its specific hexyl ester group, which can influence its lipophilicity and, consequently, its biological activity and pharmacokinetic properties. This makes it a valuable compound for studying structure-activity relationships in drug development.
Properties
Molecular Formula |
C24H26N2O5 |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
hexyl 2-[(4-hydroxy-1-methyl-2-oxoquinoline-3-carbonyl)amino]benzoate |
InChI |
InChI=1S/C24H26N2O5/c1-3-4-5-10-15-31-24(30)16-11-6-8-13-18(16)25-22(28)20-21(27)17-12-7-9-14-19(17)26(2)23(20)29/h6-9,11-14,27H,3-5,10,15H2,1-2H3,(H,25,28) |
InChI Key |
QTTSARRRNFSSBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOC(=O)C1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3N(C2=O)C)O |
Origin of Product |
United States |
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